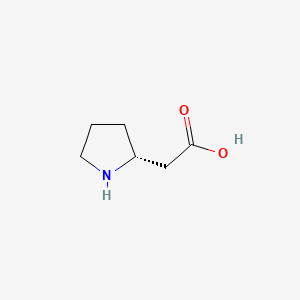

(2R)-2-Pyrrolidineacetic acid

Description

Historical Context of Pyrrolidine-Based Compound Investigations

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a structural motif found in a vast array of natural products. electronicsandbooks.comnih.gov Its presence in essential amino acids like proline and hydroxyproline, and in alkaloids such as nicotine (B1678760) and hygrine, has long established its biological and chemical significance. researchgate.netsciex.comchemexper.com Investigations into N-acylated heterocyclic compounds, particularly those involving fatty acid amides, gained considerable momentum during the mid-to-late twentieth century as researchers recognized their role as important lipid mediators. hmdb.ca A landmark achievement in this area was the structural determination and synthesis of Protirelin (thyrotropin-releasing hormone), a pyrrolidine-containing peptide hormone, in 1969, a discovery that was later recognized with a Nobel Prize. chemexper.com This historical backdrop underscores the foundational importance of the pyrrolidine scaffold in both natural product chemistry and medicinal research.

Significance of Chiral Pyrrolidine Derivatives in Contemporary Chemical Sciences

In modern chemical research, the chirality of a molecule is paramount. Chiral pyrrolidine derivatives have become indispensable tools, particularly in the realm of asymmetric synthesis and catalysis. lookchem.com Their rigid, cyclic structure and the presence of a stereogenic center make them highly effective as chiral ligands for metal catalysts and as organocatalysts in their own right. researchgate.netnih.govchemicalbook.com These derivatives are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals. Consequently, chiral pyrrolidines are key components in the development of drugs for a wide range of conditions, including epilepsy, cancer, and Alzheimer's disease. electronicsandbooks.comresearchgate.netchemexper.com

Overview of (2R)-2-Pyrrolidineacetic Acid as a Research Target

This compound, also known as (R)-homoproline, is a non-proteinogenic amino acid that has garnered specific interest. libretexts.org Its unique structure, featuring a pyrrolidine ring with an acetic acid side chain at the 2-position in the (R)-configuration, makes it a valuable chiral building block. Research has highlighted its role as a starting material in the synthesis of inhibitors for the uptake and transport of γ-aminobutyric acid (GABA), a crucial neurotransmitter. libretexts.orgpressbooks.pub Furthermore, it has been investigated for its own biological functions, which include the potential inhibition of enzymes like dipeptidyl peptidase IV and a role in cardiovascular regulation. libretexts.org

Propriétés

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSALMJPJUKESW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420712 | |

| Record name | (R)-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61350-65-0 | |

| Record name | (2R)-2-Pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61350-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoproline, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061350650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-homoproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPROLINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X1047YL93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2r 2 Pyrrolidineacetic Acid and Its Chiral Analogs

Stereoselective Synthesis of (2R)-2-Pyrrolidineacetic Acid

The precise control of stereochemistry is paramount in the synthesis of this compound to ensure the desired biological activity. Various strategies have been developed to achieve high levels of enantiopurity and diastereoselectivity.

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral product from achiral or racemic starting materials. Whenever a chiral product is formed from achiral reagents without a chiral influence, a racemic mixture of both enantiomers is obtained in equal amounts. google.com To overcome this, chiral catalysts or auxiliaries are employed to create a diastereomeric interaction that favors the formation of one enantiomer over the other. google.com

A common strategy involves the use of chiral building blocks derived from natural sources, such as amino acids. For instance, enantioselective syntheses of cis-2,5-disubstituted pyrrolidine (B122466) alkaloids have been achieved using a common building block derived from (+)-2-tropinone, establishing the absolute configuration of the final products. oup.com Resolution of a racemic mixture is another classical approach. For example, a mixture of d,l- and meso-2,2'-bispyrrolidine can be resolved using a chiral resolving agent like (L)-(+)-tartaric acid to isolate the desired enantiomer. researchgate.net

Diastereoselective Strategies

Diastereoselective strategies are employed when a molecule contains multiple stereocenters. The goal is to control the relative configuration of these centers. This can be achieved through several methods:

Substrate-induced diastereoselectivity: A pre-existing stereocenter in the starting material can direct the formation of a new stereocenter. This inherent chirality influences the approach of the reagent, leading to a preferred diastereomer. nii.ac.jp

Auxiliary-induced diastereoselectivity: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Once the new stereocenter is formed, the auxiliary is removed. nii.ac.jp

Reagent-induced diastereoselectivity: A chiral reagent or catalyst is used to favor the formation of one diastereomer. nii.ac.jp

An example of a diastereoselective approach is the synthesis of new zwitterionic bicyclic lactams from acyclic β-enaminoesters derived from (R)-(−)-2-phenylglycinol. This method allows for the generation of two or three new stereogenic centers with high diastereoselectivity. youtube.com Similarly, the synthesis of (2S,3S)- and (2S,3R)-3-prolinoglutamic acids, which are 2-carboxy-3-pyrrolidine-acetic acids, highlights the application of asymmetric synthesis to create specific diastereomers. nih.gov

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis has emerged as a powerful tool for the efficient construction of chiral molecules. This approach utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The main pillars of asymmetric catalysis are organocatalysis, biocatalysis, and metal catalysis. researchgate.netnih.gov

Organocatalysis: This field employs small, metal-free organic molecules to catalyze asymmetric transformations. researchgate.net Proline and its derivatives are prominent organocatalysts. For instance, diarylprolinol silyl (B83357) ethers have been effectively used for the asymmetric functionalization of aldehydes. The development of bifunctional enamine catalysts, such as those incorporating a trifluoromethanesulfonamide (B151150) group into a spirobicyclic pyrrolidine, has enhanced enantioselectivity in reactions like the synthesis of substituted 3,4-dihydro-β-carbolines. nih.gov

Biocatalysis: Enzymes are nature's highly efficient and selective catalysts. They operate under mild conditions and exhibit high functional group tolerance. nih.gov For example, polymer-supported pig liver esterase has been utilized for the resolution of meso-diesters in the synthesis of biologically active amino acids containing a pyrrolidine ring. researchgate.net

Metal Catalysis: Transition metal complexes with chiral ligands are widely used to catalyze a broad range of asymmetric reactions. nih.gov A notable example is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters. This method yields highly functionalized pyrrolidine β-amino acid derivatives with excellent diastereoselectivity and enantioselectivity. eurjchem.com Another example is the nickel-catalyzed asymmetric conjugate addition used in the efficient construction of pyrrolidine rings for the synthesis of acromelic acids. purdue.edu

| Method | Catalyst Type | Key Features | Example Application |

|---|---|---|---|

| Organocatalysis | Small organic molecules (e.g., proline derivatives) | Metal-free, robust, environmentally friendly. researchgate.net | Asymmetric functionalization of aldehydes. |

| Biocatalysis | Enzymes (e.g., lipases, esterases) | High selectivity, mild reaction conditions. nih.gov | Kinetic resolution of racemic mixtures. researchgate.net |

| Metal Catalysis | Transition metal complexes with chiral ligands (e.g., Cu(I), Ni(II)) | High efficiency, broad substrate scope. nih.gov | Asymmetric 1,3-dipolar cycloadditions and conjugate additions. eurjchem.compurdue.edu |

Novel Derivatization Pathways for this compound

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. This involves the synthesis of various derivatives and the development of analogs with restricted conformations.

Synthesis of Pyrrolidineacetic Acid Derivatives

The pyrrolidineacetic acid core can be modified at several positions to generate a library of derivatives. For example, the synthesis of 3-(mercaptomethyl)-2-oxo-1-pyrrolidineacetic acids has been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors. nih.gov This synthesis involves the Michael addition of a sulfhydryl group to an α,β-unsaturated lactam. nih.gov

Pyrrolidine-acetic acid itself can also be used as a catalyst in the synthesis of other complex molecules. For instance, it catalyzes the one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes. nii.ac.jpoist.jp Furthermore, various 2-oxo-1-pyrrolidine derivatives have been prepared for their potential use in treating neurological disorders. google.comgoogle.com

| Derivative Class | Synthetic Approach | Potential Application | Reference |

|---|---|---|---|

| 3-(Mercaptomethyl)-2-oxo-1-pyrrolidineacetic acids | Michael addition of a sulfhydryl group to an α,β-unsaturated lactam. | ACE inhibition. | nih.gov |

| 4-Substituted-pyridine-2,6-dicarboxylic acids | Pyrrolidine-acetic acid catalyzed reaction of pyruvates and aldehydes. | Ligands for metals, building blocks for biofunctional molecules. | nii.ac.jpoist.jp |

| Optically active 2-oxo-5-pyrrolidineacetic acid derivatives | Asymmetric cyclization. | Chiral building blocks. | oup.com |

Development of Conformationally Restricted Analogs

Restricting the conformational flexibility of a molecule can lead to increased potency, selectivity, and improved pharmacokinetic properties. This is often achieved by introducing cyclic constraints.

Bicyclic and Spirocyclic Analogs: The synthesis of bicyclic and spirocyclic structures is a common strategy to create conformationally restricted analogs. For example, the stereoselective synthesis of octahydroindole-2-carboxylic acid, a conformationally restricted proline analog, has been reported. nih.gov This involves the formation of a fused cyclohexane (B81311) ring onto the pyrrolidine framework. nih.gov Intramolecular 1,3-dipolar cycloaddition reactions provide direct access to complex bicyclic pyrrolidine derivatives. nih.gov Furthermore, multicomponent reactions can be employed for the stereoselective synthesis of spirocyclic pyrrolidines, pyrrolizidines, and pyrrolothiazolidines. nih.gov

Analogs with Constrained Side Chains: Another approach is to incorporate the side chain into a new ring system. The synthesis of a conformationally restricted analogue of the dipeptide EG (Glu-Gly) was achieved by starting from a chiral pyrrolidin-2-one and performing a series of transformations to create a new bicyclic lactam. researchgate.net These conformationally restricted analogs are valuable tools for studying structure-activity relationships and for the design of novel therapeutic agents. nih.gov

Incorporation into Peptidomimetic Structures

This compound and its derivatives are valuable building blocks in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. jocpr.comunimi.it These scaffolds are incorporated into larger molecules to create analogues of biologically active peptides with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. upc.edu The pyrrolidine ring constrains the conformational flexibility of the peptide backbone, which can lead to a higher affinity and selectivity for specific biological targets. researchgate.net

One notable application is in the development of analogues of the tripeptide Pro-Leu-Gly-NH2 (PLG), which modulates dopamine (B1211576) receptors. researchgate.netresearchgate.net For instance, replacing the (R)-gamma-lactam residue in a potent PLG analogue with other lactam structures has been explored to vary the torsional angles of the molecule and study its effect on dopamine receptor binding. researchgate.net Furthermore, attaching a hydrophobic moiety to the lactam ring to mimic the isobutyl side chain of the leucine (B10760876) residue in PLG has been shown to increase the dopamine receptor modulating activity of these peptidomimetics. researchgate.net

The synthesis of these peptidomimetics often involves standard solid-phase peptide synthesis (SPPS) techniques, utilizing resins like Rink amide or 2-chlorotrityl chloride resins with Fmoc or Boc protecting group strategies. nih.gov The pyrrolidineacetic acid moiety can be introduced as a dipeptide mimic, constraining the backbone and side-chain torsion angles to induce specific secondary structures like β-turns. unimi.itresearchgate.net For example, a peptidomimetic analogue of PLG containing a highly constrained spiro bicyclic type-II beta-turn mimic demonstrated enhanced binding to dopamine receptors. researchgate.net

The versatility of the pyrrolidine scaffold allows for the synthesis of a diverse range of peptidomimetics. By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the pharmacological properties of the resulting molecules. This approach has been used to develop compounds targeting a variety of receptors and enzymes.

Application of Chiral Auxiliaries in this compound Synthesis

The asymmetric synthesis of this compound and its analogues heavily relies on the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgyork.ac.uk This strategy is crucial for producing enantiomerically pure compounds, which is essential for pharmaceutical applications as different enantiomers of a drug can have vastly different biological activities.

Several types of chiral auxiliaries have been successfully employed in the synthesis of chiral pyrrolidine derivatives. These are often derived from naturally occurring chiral molecules like amino acids, terpenes, and alkaloids. msu.edunih.gov

Commonly Used Chiral Auxiliaries:

| Chiral Auxiliary | Origin/Type | Key Features |

| Evans Oxazolidinones | Amino acid-derived | Highly effective in stereoselective aldol (B89426) reactions and alkylations. msu.edunih.gov |

| Pseudoephedrine | Alkaloid | Used to form chiral amides that direct the stereoselective alkylation of the α-carbon. wikipedia.orgnih.gov |

| Camphorsultam | Terpene-derived | Provides excellent stereocontrol in a variety of reactions. |

| (R)-Pantolactone | Vitamin B5 intermediate | Efficient chiral auxiliary for asymmetric synthesis, including cycloadditions. researchgate.net |

The general principle involves attaching the chiral auxiliary to a precursor of the pyrrolidine ring. The steric and electronic properties of the auxiliary then direct the approach of reagents to one face of the molecule, leading to the formation of one diastereomer in excess.

Design and Evaluation of Novel Chiral Auxiliaries

The development of new and more efficient chiral auxiliaries is an active area of research. The ideal chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, provide high levels of asymmetric induction, and be recyclable. york.ac.uk

Researchers are continuously designing and evaluating novel chiral auxiliaries to improve the synthesis of complex chiral molecules. For example, chiral auxiliaries derived from levoglucosenone, a biomass-derived synthon, have been developed and tested in asymmetric Diels-Alder reactions. researchgate.net Another example involves the use of cis-1-arylsulfonamido-2-indanols, derived from commercially available cis-1-amino-2-indanol, as effective chiral auxiliaries in Lewis acid-promoted asymmetric Diels-Alder reactions. nih.gov

The evaluation of a new chiral auxiliary typically involves a series of test reactions to determine its effectiveness in inducing chirality. The diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product is measured to quantify the stereoselectivity of the reaction. york.ac.uk Techniques like NMR spectroscopy and chiral chromatography are used for this purpose. york.ac.uk

Recent research has also focused on the development of chiral catalysts that can be used in smaller quantities and are often more environmentally friendly than stoichiometric chiral auxiliaries. For instance, novel chiral dirhodium(II) carboxylate complexes have been designed for asymmetric cyclopropanation reactions. canberra.edu.au

Asymmetric Induction Mechanisms

The stereochemical outcome of a reaction controlled by a chiral auxiliary is determined by the specific interactions in the transition state. The chiral auxiliary creates a diastereomeric transition state, and the difference in energy between these transition states leads to the preferential formation of one diastereomer. york.ac.uk

For example, in the alkylation of an enolate derived from an Evans oxazolidinone, the bulky substituent on the oxazolidinone ring blocks one face of the enolate, forcing the alkylating agent to approach from the opposite face. msu.edu This results in a highly predictable and stereoselective reaction. The chelation of a metal ion, such as lithium or boron, between the enolate oxygen and the carbonyl oxygen of the auxiliary can further lock the conformation of the transition state, enhancing the stereoselectivity. msu.edu

Similarly, with pseudoephedrine amides, the stereochemistry of the alkylation is controlled by the conformation of the enolate, which is influenced by the chiral auxiliary. wikipedia.org The methyl group of the pseudoephedrine directs the incoming electrophile to the opposite face of the enolate. wikipedia.org

Understanding these asymmetric induction mechanisms is crucial for the rational design of new chiral auxiliaries and for predicting the stereochemical outcome of a reaction. Computational modeling can be a valuable tool in elucidating the transition state geometries and explaining the observed stereoselectivities.

Process Optimization and Scale-Up for Enantiopure Production

The transition from a laboratory-scale synthesis to large-scale industrial production of an enantiopure compound like this compound presents several challenges. Process optimization and scale-up are critical to ensure an efficient, safe, and cost-effective manufacturing process.

Key aspects of process optimization include:

Solvent Selection: Choosing appropriate solvents that are effective, safe, and environmentally friendly. For instance, in some resolution processes, a mixture of heptane (B126788) and toluene (B28343) has been found to be effective. googleapis.com

Temperature Control: Precisely controlling the reaction temperature is often crucial for achieving high stereoselectivity and yield. googleapis.com

Reagent Stoichiometry: Optimizing the amounts of reagents used to minimize waste and cost.

Reaction Time: Determining the optimal reaction time to maximize product formation and minimize side reactions.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or chromatography, to isolate the desired enantiomer in high purity.

For example, in the production of levetiracetam, a derivative of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid, the hydrolysis of the amide intermediate is preferably carried out under acidic conditions to prevent racemization of the product. google.com The use of strong organic acids can improve the chemoselectivity of the hydrolysis process. google.com

Furthermore, the development of robust and reproducible processes is essential for regulatory approval and commercial manufacturing. This often involves the use of statistical methods like Design of Experiments (DoE) to systematically investigate the effects of various process parameters and their interactions. uco.es The goal is to identify the optimal operating conditions that lead to the highest yield and purity of the final product.

Medicinal Chemistry and Drug Discovery Research Involving 2r 2 Pyrrolidineacetic Acid Scaffolds

Structure-Activity Relationship (SAR) Studies of (2R)-2-Pyrrolidineacetic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the this compound core influence biological activity. These investigations systematically alter different parts of the molecule to identify key structural features responsible for target binding and efficacy.

Elucidation of Pharmacological Activity Modulators

SAR studies have been instrumental in identifying how substitutions on the pyrrolidine (B122466) ring and the acetic acid side chain of this compound derivatives can significantly modulate their pharmacological profiles. For instance, in the pursuit of GABA uptake inhibitors, modifications at the nitrogen atom of the pyrrolidine ring have been shown to be critical for potency and selectivity.

One study synthesized a series of proline and pyrrolidine-2-alkanoic acid derivatives in their enantiomerically pure forms to evaluate their affinity for the GABA transport proteins GAT-1 and GAT-3. nih.gov It was found that substituting the nitrogen atom of (R)-pyrrolidine-2-acetic acid with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group resulted in a compound with high affinity for GAT-3. nih.gov Conversely, attaching a 4,4-diphenylbut-3-en-1-yl moiety or a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue to the nitrogen of (S)-2-pyrrolidineacetic acid derivatives yielded compounds with high potency at the GAT-1 protein. nih.gov

Further research into 2-substituted pyrrolidine-2-yl-acetic acid derivatives revealed that introducing alkyl, hydroxy, and amino groups at the 2-position of the side chain could modulate activity and selectivity for mouse GABA transporter proteins (mGAT1-mGAT4). nih.gov Specifically, 2-hydroxy-2-pyrrolidine-2-yl-acetic acid derivatives demonstrated significant potencies and subtype selectivities. nih.gov

| Compound Type | Substitution | Target | Activity |

| (R)-Pyrrolidine-2-acetic acid derivative | 2-[tris(4-methoxyphenyl)methoxy]ethyl at the nitrogen atom | GAT-3 | High affinity (IC50 = 3.1 µM) and selectivity (20:1 over GAT-1) nih.gov |

| (S)-2-Pyrrolidineacetic acid derivative | 4,4-diphenylbut-3-en-1-yl moiety at the nitrogen atom | GAT-1 | High potency (IC50 = 0.396 µM) nih.gov |

| (S)-2-Pyrrolidineacetic acid derivative | 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl residue at the nitrogen atom | GAT-1 | High potency (IC50 = 0.343 µM) nih.gov |

| 2-Hydroxy-2-pyrrolidine-2-yl-acetic acid derivative | 2-{[tris(4-methoxyphenyl)]methoxy} ethyl group at the nitrogen atom | mGAT4 | High potency and selectivity (>15 against mGAT3) nih.gov |

Stereochemical Impact on Biological Recognition

The stereochemistry of the this compound scaffold is a critical determinant of its biological activity, as molecular targets such as receptors and enzymes are chiral and often exhibit stereoselective binding. mdpi.comnih.gov The spatial arrangement of substituents on the pyrrolidine ring significantly influences how a molecule fits into a binding pocket and interacts with amino acid residues.

The importance of stereochemistry is highlighted in the development of ligands for various receptors. For example, in a series of 3-arylpyrrolidine-2-carboxamide derivatives designed as melanocortin-4 receptor ligands, the (2R,3R)-pyrrolidine isomer was found to possess the most potent affinity among the four possible stereoisomers. nih.gov This indicates a strict stereochemical requirement for optimal interaction with the receptor.

Similarly, in the development of nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists based on a 2-(2'-pyrrolidinyl)-1,4-benzodioxane scaffold, the (2R,2'S) diastereomer of the N-methyl-7-hydroxy analogue displayed high affinity for the α4β2 nAChR. nih.gov Inversion of the stereocenters or N-demethylation led to a significant decrease in affinity, underscoring the precise three-dimensional structure required for binding. nih.gov

| Scaffold | Stereoisomer | Target | Biological Activity |

| 3-Arylpyrrolidine-2-carboxamide | (2R,3R) | Melanocortin-4 Receptor | Most potent affinity among stereoisomers nih.gov |

| 2-(1'-Methyl-2'-pyrrolidinyl)-1,4-benzodioxane | (2R,2'S) | α4β2 Nicotinic Acetylcholine Receptor | High affinity (Ki = 12 nM) nih.gov |

| (S)-2-pyrrolidineacetic acid derivatives | (S) | GAT-1 | High potency inhibitors nih.gov |

| (R)-pyrrolidine-2-acetic acid derivative | (R) | GAT-3 | High affinity and selective inhibitor nih.gov |

Design and Synthesis of Ligands Targeting Specific Biological Pathways

The versatility of the this compound scaffold has been exploited in the design and synthesis of ligands aimed at specific biological pathways implicated in various diseases. By strategically modifying the core structure, medicinal chemists can develop compounds that modulate the activity of neurotransmitter systems, inhibit enzymes, or act as agonists or antagonists at specific receptors.

Modulation of Neurotransmitter Systems (e.g., GABA transporters, glutamate (B1630785) receptors)

The modulation of neurotransmitter systems is a key strategy for treating neurological and psychiatric disorders. Derivatives of this compound have been successfully designed to interact with components of the GABAergic and glutamatergic systems.

GABA Transporters: GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thereby regulating inhibitory neurotransmission. sigmaaldrich.com Inhibitors of GATs can prolong the action of GABA and are of interest for the treatment of conditions like epilepsy and anxiety.

As previously mentioned, SAR studies have led to the development of potent and selective GAT inhibitors based on the pyrrolidine-2-acetic acid scaffold. For example, N-substituted derivatives of (R)-pyrrolidine-2-acetic acid have shown high affinity and selectivity for GAT-3, while derivatives of the (S)-enantiomer are potent GAT-1 inhibitors. nih.gov Further modifications, such as introducing a hydroxyl group at the 2-position of the acetic acid side chain, have yielded compounds with high potency at mGAT1 and mGAT4. nih.gov

Glutamate Receptors: Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in various neurological disorders.

L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-PDC), a conformationally restricted analog of glutamate, acts as a competitive substrate for excitatory amino acid transporters, leading to an increase in extracellular glutamate levels. nih.gov This compound has been used as a tool to study the regulation of glutamate release. For instance, research has shown that activation of kappa-opioid receptors can attenuate the L-trans-PDC-evoked increase in striatal glutamate levels, suggesting a regulatory role for these receptors in the glutamatergic system. nih.gov

Inhibition of Enzyme Activities

While the provided search results focus more on receptor and transporter modulation, the general principles of drug design using the this compound scaffold can be extended to enzyme inhibition. The specific stereochemistry and functional groups of the scaffold can be tailored to fit into the active site of an enzyme, leading to inhibition of its catalytic activity. The development of inhibitors for enzymes such as proteases, kinases, and others often involves creating molecules that mimic the transition state of the enzymatic reaction or bind tightly to the active site. The pyrrolidine ring can provide a rigid framework to correctly orient functional groups for optimal interaction with the enzyme's active site residues.

Receptor Agonist and Antagonist Development

The development of receptor agonists and antagonists is a cornerstone of modern pharmacology. The this compound scaffold has proven to be a valuable template for creating ligands that can either activate (agonists) or block (antagonists) a wide range of receptors.

For instance, a series of novel arylpiperazines containing a pyrrolidin-2-one fragment, derived from the pyrrolidine scaffold, were synthesized and evaluated for their affinity for α1- and α2-adrenoceptors. nih.gov These compounds were investigated as potential antiarrhythmic and antihypertensive agents. The study identified compounds with high affinity for either α1- or α2-adrenoceptors, demonstrating the potential to achieve receptor subtype selectivity through structural modifications. nih.gov

Furthermore, as discussed earlier, unichiral derivatives of 2-(2'-pyrrolidinyl)-1,4-benzodioxane have been developed as potent partial agonists for the α4β2 and α6β2 nicotinic acetylcholine receptors. nih.gov The specific (2R,2'S) stereochemistry was crucial for high affinity and functional activity, highlighting the scaffold's utility in creating stereospecific receptor modulators. nih.gov

| Compound Class | Target Receptor | Pharmacological Action |

| Arylpiperazines with pyrrolidin-2-one | α1- and α2-adrenoceptors | Antagonists nih.gov |

| 2-(1'-Methyl-2'-pyrrolidinyl)-1,4-benzodioxane | α4β2 and α6β2 nicotinic acetylcholine receptors | Partial Agonists nih.gov |

| 3-Arylpyrrolidine-2-carboxamide | Melanocortin-4 Receptor | Ligands (Agonists implied) nih.gov |

Application in Neglected Tropical Diseases Drug Discovery

The pyrrolidine core is a key structural motif in the search for new treatments for Neglected Tropical Diseases (NTDs). Researchers have incorporated this scaffold into various molecular frameworks to target parasites like Leishmania and Trypanosoma.

Leishmaniasis, a parasitic disease with manifestations ranging from cutaneous to fatal visceral forms, is a significant focus. nih.gov A series of pyrazolopyrrolidinones have been identified as highly potent against the intracellular stage of Leishmania donovani and L. major, the species responsible for visceral and cutaneous leishmaniasis, respectively. nih.gov Some compounds in this series demonstrated high potency, with EC50 values around 0.01 μM, while showing no harm to the host macrophage cells at concentrations up to 10.0 μM. nih.gov In another study, pyrrolidine-based analogs of 3-deoxysphingosylphosphorylcholine were evaluated against L. donovani. nih.gov One of the most potent compounds, derivative 1e , which has a stereochemical configuration opposite to that of natural sphingolipids, recorded an IC50 value of 28.32 µM. nih.gov This potency was approximately double that of a related analog (1a ) which maintained the natural stereochemistry. nih.gov

The pyrrolidine scaffold has also been investigated for its potential against Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. Substituted pyrrolo[2,3-d]pyrimidines have been designed as inhibitors of pteridine (B1203161) reductase 1 (PTR1), an essential enzyme for parasite survival. nih.govmdpi.com This enzyme provides trypanosomes with a way to bypass the inhibition of dihydrofolate reductase (DHFR), a common target for antifolate drugs. mdpi.com The dual inhibition of both PTR1 and DHFR is a promising strategy, and several pyrrolopyrimidine compounds have shown activity in both enzyme and cell-based assays against T. brucei. nih.gov

In the context of Chagas disease, caused by Trypanosoma cruzi, proline metabolism is recognized as fundamentally important for the parasite. researchgate.net This highlights the relevance of proline analogs, such as those derived from the pyrrolidine scaffold, as potential inhibitors. While many compounds have been explored as inhibitors for T. cruzi enzymes like trans-sialidase, achieving high potency remains a challenge. mdpi.com However, the chemical features common to many enzyme inhibitors, such as pyridine (B92270) and pyrimidine (B1678525) derivatives, are often coupled with scaffolds like pyrrolidine to target crucial parasite enzymes like cytochrome P450 (TcCYP51). nih.gov

Table 1: Antiprotozoal Activity of Pyrrolidine Derivatives

| Compound Class | Target Organism | Key Finding | Reported Potency (IC50/EC50) | Source |

|---|---|---|---|---|

| Pyrazolopyrrolidinones | Leishmania donovani | High potency against intracellular parasites with low host cell cytotoxicity. | ≥ 0.01 μM | nih.gov |

| Pyrrolidine-based 3-deoxy-SPC analog (1e) | Leishmania donovani | Demonstrated significant potency, approximately one-third that of the drug erufosine. | 28.32 µM | nih.gov |

| Pyrrolidine-based 3-deoxy-SPC analog (1a) | Leishmania donovani | Showed lower potency compared to its stereoisomer (1e). | ~56 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidines | Trypanosoma brucei | Inhibitors of the essential enzyme Pteridine Reductase 1 (PTR1). | Varies | nih.gov |

Innovation in Molecular Structure Engineering for Enhanced Therapeutic Profiles

The modification of the this compound scaffold is a key strategy for enhancing therapeutic properties and developing structure-activity relationships (SAR). The pyrrolidine ring offers multiple points for substitution, allowing chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.

A notable example involves the development of KRASG12C covalent inhibitors, where the pyrrolidine moiety plays a crucial role in binding. Initial screening led to compounds with modest activity. nih.gov Subsequent modifications, including the introduction of a rigidified α-methyl pyrrolidine substituent, led to the design of compound 32e . nih.gov This structural change resulted in a significant increase in both biochemical and cellular potency, attributed to the formation of a salt bridge interaction with the Glu62 residue and the removal of a rotatable bond. nih.gov

In the development of new anticonvulsants, SAR studies on a series of 2-aryl-2-(pyridin-2-yl)acetamides showed that the nature and position of substituents on the phenyl ring were critical for activity. frontiersin.org The highest anticonvulsant activity was observed in compounds that were either unsubstituted on the phenyl ring or possessed substituents at the ortho- and meta-positions. frontiersin.org

Similarly, in a series of SLACK potassium channel inhibitors, the western aryl ring of the molecule proved to be highly sensitive to modification. The 4-chloro group was found to be essential for potent inhibition, and its removal resulted in a significant loss of activity. This demonstrates how a single atomic substitution on a scaffold can be a critical determinant of the therapeutic profile. The pyrrolidine motif itself can enhance aqueous solubility and other physicochemical properties, in addition to being a core part of the pharmacophore. nih.gov

Table 2: Structure-Activity Relationship (SAR) of Pyrrolidine Derivatives

| Compound Series | Target | Structural Modification | Impact on Activity | Source |

|---|---|---|---|---|

| KRASG12C Inhibitors | KRASG12C Protein | Introduction of N-methyl pyrrolidine C-2 amine substituent. | Dramatic boost in biochemical and cellular potency (IC50 = 0.070 μM). | nih.gov |

| 2-Aryl-2-(pyridin-2-yl)acetamides | Anticonvulsant Targets | Substitution on the phenyl ring. | Highest activity with unsubstituted or ortho-/meta-substituted phenyl rings. | frontiersin.org |

| SLACK Channel Inhibitors | SLACK Potassium Channel | Deletion of 4-chloro group from the western aryl ring. | Compound became only weakly active, showing the group is essential. | |

| Pyrrolidin-2-one Derivatives | Lipoxygenase (LOX) | Addition of acidic moieties at a specific distance and orientation. | Productive inhibitory activity against the LOX enzyme. | researchgate.net |

Computational Approaches in Drug Design (e.g., SBDD, CADD, Pharmacophore Modeling)

Computer-Aided Drug Design (CADD) has become an indispensable tool in medicinal chemistry, and the development of inhibitors based on the pyrrolidine scaffold is no exception. These computational methods, which include Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD), accelerate the discovery process and provide deep insights into molecular interactions. mdpi.com

Molecular docking is a widely used SBDD technique to predict the binding orientation and affinity of a ligand to its target protein. Studies on pyrrolidine derivatives have used docking to identify key amino acid residues involved in binding. For instance, docking studies of pyrrolidine derivatives as neuraminidase inhibitors revealed that Trp178, Arg371, and Tyr406 were key residues in the active site. nih.gov In another study, docking was used to evaluate the interaction of novel pyrrolidine-benzenesulfonamides with carbonic anhydrase and acetylcholinesterase enzymes. nih.gov Similarly, docking of pyrrolidin-2-one derivatives into the acetylcholinesterase active site showed a good binding affinity, with some compounds exhibiting a higher docking score than the reference drug donepezil (B133215). mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. For a series of 87 pyrrolidine derivatives targeting influenza neuraminidase, 3D-QSAR models were successfully developed, which showed that hydrogen bonds and electrostatic factors were major contributors to the inhibitory activity, a finding that was consistent with docking results. nih.gov In a study on spiro[pyrrolidin-3,2-oxindoles] as MDM2-p53 inhibitors, a CoMSIA/S+H+A model was used to design four new compounds predicted to have superior inhibitory activity compared to the most active compound in the original dataset.

Pharmacophore modeling is another powerful LBDD method used when the 3D structure of the target is unknown. It involves identifying the essential 3D arrangement of chemical features that a molecule must possess to be active. This approach has been used to create models for various targets, which are then used to screen large compound databases for new potential hits. mdpi.com For inhibitors of PBP2a in MRSA, a ligand-based pharmacophore model was developed and used in conjunction with QSAR and docking to identify new molecules with favorable features.

Table 3: Computational Studies on Pyrrolidine Scaffolds

| Methodology | Target | Key Finding/Application | Source |

|---|---|---|---|

| Molecular Docking & 3D-QSAR | Influenza Neuraminidase | Identified key binding residues (Trp178, Arg371, Tyr406) and confirmed the importance of electrostatic and hydrogen bond interactions for activity. | nih.gov |

| Molecular Docking | Acetylcholinesterase (AChE) | Identified novel pyrrolidin-2-one derivatives with higher predicted binding affinity (docking score > -18) than the drug donepezil (-17.257). | mdpi.com |

| 3D-QSAR (CoMSIA) & Docking | MDM2-p53 Interaction | Designed new compounds with predicted higher inhibitory activity; the top designed compound had a docking score of -9.4 kcal/mol. | |

| Pharmacophore Modeling & 2D-QSAR | PBP2a in MRSA | Developed a predictive QSAR model and identified new potential inhibitors by screening based on pharmacophore features. | |

| Molecular Docking | Carbonic Anhydrases (hCA I & II) | Evaluated interactions of pyrrolidine-benzenesulfonamides, identifying potent inhibitors with Ki values as low as 5.14 nM. | nih.gov |

Development of this compound-Based Organocatalysts

The development of organocatalysts based on the this compound scaffold has been a significant area of research, driven by the quest for more efficient, selective, and versatile catalytic systems. benthamdirect.comdoi.org

Catalyst Design and Synthesis

The design of this compound-based organocatalysts often involves modification of the carboxylic acid and the secondary amine functionalities to fine-tune their steric and electronic properties. researchgate.netnih.gov A common strategy is the synthesis of prolinamides, where the carboxylic acid is converted to an amide. researchgate.netnih.gov This modification can introduce bulky substituents that enhance stereocontrol and influence the catalyst's solubility and stability. nih.gov

For instance, prolinamides derived from chiral amines, such as (1S,2R)-cis-1-aminoindan-2-ol, have been synthesized and evaluated in asymmetric aldol (B89426) reactions. nih.gov The synthesis typically involves the activation of the carboxylic acid of a protected this compound derivative, followed by coupling with the desired amine. researchgate.net Subsequent deprotection yields the final catalyst. Another approach involves the introduction of a trifluoromethanesulfonamide (B151150) (-NHTf) group, which can act as a hydrogen-bond donor to enhance catalytic performance. nih.gov

Furthermore, to improve catalyst recovery and reusability, a significant focus has been on the heterogenization of these catalysts by immobilizing them on solid supports like polymers or silica. benthamdirect.comdoi.orgdntb.gov.ua This approach not only facilitates catalyst separation but also aligns with the principles of green chemistry. benthamdirect.comdoi.org

Mechanism of Asymmetric Induction in Organocatalytic Reactions

The key to the success of this compound-based organocatalysts lies in their ability to induce asymmetry through specific, well-defined reaction pathways. researchgate.netwikipedia.org The primary mechanisms involve the formation of enamine or iminium ion intermediates.

In reactions involving carbonyl compounds, the secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine intermediate. wikipedia.orgyoutube.com This enamine is more nucleophilic than the corresponding enolate and its formation is stereochemically controlled by the chiral catalyst. The carboxylic acid group (or its derivative) plays a crucial role in the transition state by forming a hydrogen bond with the electrophile, thereby directing its approach to a specific face of the enamine. wikipedia.orgresearchgate.net This dual activation, where the amine activates the nucleophile and the acid group directs the electrophile, leads to high enantioselectivity. The Zimmerman-Traxler model, proposing a six-membered chair-like transition state, is often invoked to explain the stereochemical outcome in aldol reactions. wikipedia.org

Alternatively, in reactions with α,β-unsaturated aldehydes, the catalyst can form a chiral iminium ion. nih.gov This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more susceptible to nucleophilic attack. nih.gov This activation mode is central to reactions like the Diels-Alder cycloaddition.

Application in Enantioselective Organic Transformations

Derivatives of this compound have proven to be versatile catalysts for a variety of enantioselective C-C bond-forming reactions. doi.orgnih.gov

Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, can be rendered highly enantioselective using this compound-derived catalysts. nih.govresearchgate.net The catalytic cycle typically involves the formation of an iminium ion from an α,β-unsaturated aldehyde dienophile and the secondary amine of the catalyst. This activation strategy effectively lowers the energy of the dienophile's LUMO, facilitating the [4+2] cycloaddition with a diene. nih.gov The chiral environment provided by the catalyst directs the diene to attack one face of the iminium ion preferentially, leading to a high degree of enantioselectivity in the resulting cycloadduct. chemrxiv.org For instance, imidazolidinones derived from amino acids have been successfully employed as catalysts in highly enantioselective Diels-Alder reactions. nih.govresearchgate.net

Michael Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where this compound-based organocatalysts have shown remarkable success. researchgate.netnih.gov In a typical reaction, the catalyst activates a ketone or aldehyde donor by forming a chiral enamine intermediate. princeton.edunih.gov This enamine then adds to the Michael acceptor, such as a nitroolefin. The stereochemical outcome is controlled by the catalyst, which directs the facial selectivity of the addition. nih.gov For example, prolinamide catalysts have been used for the Michael addition of aldehydes to nitrostyrene, affording the products in good yields and with high enantioselectivity. nih.gov Polymer-supported pyrrolidine catalysts have also been developed for highly enantioselective Michael additions in water, demonstrating the potential for green and recyclable catalytic systems. nih.gov

Aldol Reactions

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, was one of the first transformations to be successfully catalyzed by proline and its derivatives in an asymmetric fashion. researchgate.netresearchgate.net The mechanism proceeds through the formation of a chiral enamine from the ketone donor and the catalyst. wikipedia.org This enamine then attacks the aldehyde acceptor. The carboxylic acid group of the catalyst plays a critical role in the transition state, forming a hydrogen-bonded, six-membered ring structure that rigidly holds the reactants in a specific orientation, leading to high diastereo- and enantioselectivity. wikipedia.orgresearchgate.net Numerous prolinamide and other this compound derivatives have been developed to optimize the efficiency and selectivity of aldol reactions between various ketones and aldehydes. nih.govresearchgate.net

Cycloaddition Reactions

Derivatives of this compound have emerged as effective organocatalysts for a range of asymmetric cycloaddition reactions, including [3+2] and [4+2] cycloadditions. These reactions are fundamental in synthetic organic chemistry for the construction of five- and six-membered rings, which are common motifs in natural products and pharmaceuticals.

One notable application involves the use of prolinamide derivatives, which are structurally related to amides of this compound, in promoting cycloaddition reactions. For instance, L-proline, a closely related amino acid, has been successfully employed as a catalyst in [4+2] cycloaddition reactions between isatylidene malononitrile (B47326) and α,β-unsaturated ketones, affording spiro[3-arylcyclohexanone]oxindole derivatives in high yields. rsc.org

In the realm of [3+2] cycloadditions, catalysts derived from a pyrrolidine backbone have demonstrated high efficiency. Chiral ferrocenyl ligands incorporating a pyrrolidine structure have been utilized in the stereoselective synthesis of densely substituted pyrrolidines through the (3+2) cycloaddition of azomethine ylides with nitroalkenes. nih.gov These examples, while not directly employing this compound derivatives, highlight the potential of the pyrrolidine scaffold in facilitating such transformations.

The following table summarizes representative examples of cycloaddition reactions catalyzed by pyrrolidine-based organocatalysts, showcasing the high levels of stereocontrol that can be achieved.

| Catalyst Type | Reaction Type | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|---|

| L-Proline | [4+2] Cycloaddition | Isatylidene malononitrile + α,β-Unsaturated ketone | Spiro[3-arylcyclohexanone]oxindole | Up to 95% | Not Reported | Not Reported | rsc.org |

| Chiral Ferrocenyl Ligand with Pyrrolidine Backbone | [3+2] Cycloaddition | Azomethine ylide + trans-β-Nitrostyrene | Densely substituted pyrrolidine | High | High | High | nih.gov |

Role of this compound as a Chiral Scaffold in Catalysis

The efficacy of organocatalysts derived from this compound in asymmetric synthesis is intrinsically linked to the unique structural features of the parent molecule, which serves as a robust chiral scaffold. The stereochemical information embedded in the (2R)-configured pyrrolidine ring is effectively transferred to the transition state of the catalyzed reaction, thereby dictating the stereochemical outcome.

The rigidity of the five-membered pyrrolidine ring is a key factor. This conformational constraint reduces the number of accessible transition states, leading to higher selectivity. The substituents on the pyrrolidine ring, particularly the acetic acid side chain, play a crucial role in orienting the substrates and the catalytic moieties.

Derivatization of the carboxylic acid group into amides, for example, allows for the introduction of various functional groups that can engage in specific non-covalent interactions, such as hydrogen bonding, with the substrates. These interactions are critical for the pre-organization of the reactants in the transition state, which is a prerequisite for high stereoselectivity. For instance, in prolinamide-catalyzed reactions, it has been shown that an intramolecular hydrogen bond between a sulfonamide NH and the prolinamide C=O can lock the conformation of the proline unit, thereby influencing the stereochemical outcome. nih.gov

Furthermore, the nitrogen atom of the pyrrolidine ring can act as a Lewis base or be part of an enamine or iminium ion intermediate, which are common activation modes in organocatalysis. The stereocenter at the C2 position of the pyrrolidine ring effectively shields one face of these reactive intermediates, forcing the electrophile or nucleophile to approach from the less hindered face, thus ensuring high enantioselectivity. The strategic placement of bulky groups on the scaffold can further enhance this steric shielding effect.

In essence, the this compound framework provides a privileged chiral environment where the precise spatial arrangement of catalytic groups and steric bulk directs the incoming reactants, leading to the formation of one enantiomer of the product in preference to the other.

Compound Table

Advanced Research on Pyrrolidine Ring Systems in Complex Molecule Synthesis

Integration of Pyrrolidineacetic Acid into Natural Product Synthesis

(2R)-2-Pyrrolidineacetic acid and its derivatives are invaluable chiral synthons for the total synthesis of numerous natural products, especially alkaloids. The inherent chirality and functional handles of the pyrrolidineacetic acid framework allow for its direct incorporation into target molecules, guiding the stereochemical outcome of subsequent transformations.

Detailed research findings have demonstrated the utility of these precursors in constructing a variety of alkaloid classes. For instance, derivatives of 2-(pyrrolidin-2-yl)acetic acid serve as key intermediates in the synthesis of (nor)hygrine-type and ruspolinone-related alkaloids. researchgate.net These natural products, isolated from plants of the Ruspolia genus, are of interest to medicinal chemists, and synthetic routes leveraging pyrrolidine (B122466) precursors have been developed to access various isomers and analogues. researchgate.net

Furthermore, the asymmetric synthesis of polyfunctionalized pyrrolidines has paved the way for accessing complex alkaloids such as those in the indolizidine and pyrrolizidine (B1209537) families. uow.edu.auresearchgate.net A notable example is the synthesis of the polyhydroxylated pyrrolizidine alkaloid, alexine, which has been achieved through stereoselective annulation reactions involving chiral α-amino aldehydes to form the core pyrrolidine ring. nih.gov Similarly, the synthesis of pyrrolidine- and γ-lactam-containing natural products, including those from the Aspidosperma and Stemona families, often relies on strategies that build upon or create a pyrrolidine scaffold. nih.gov

| Natural Product Family | Pyrrolidine Precursor Type | Key Synthetic Strategy |

| Ruspolinone Alkaloids | 2-(Pyrrolidin-2-yl)acetic acid derivatives | Elaboration of the acetic acid side chain |

| Pyrrolizidine Alkaloids (e.g., Alexine) | Chiral α-amino aldehydes, Pyroglutamic acid | Stereoselective [3+2] annulation, Oxazine cleavage and cyclization |

| Indolizidine Alkaloids | D-Norvaline, Homoserine | Clauson-Kaas pyrrole (B145914) synthesis and cyclization |

| Stemona Alkaloids | Pyrrole derivatives | Oxidative dearomatization and cyclization |

Synthesis of Complex Bicyclic and Polycyclic Pyrrolidine Scaffolds

The construction of bicyclic and polycyclic systems containing a pyrrolidine ring is a significant challenge in organic synthesis, driven by the prevalence of these scaffolds in biologically active molecules. A powerful and widely used method for this purpose is the [3+2] cycloaddition reaction, which involves an azomethine ylide as the three-atom component. utas.edu.au This strategy allows for the rapid assembly of the five-membered pyrrolidine ring fused to another ring system.

Recent research has focused on developing general approaches for creating bicyclic fused pyrrolidines via [3+2] cycloaddition between nonstabilized azomethine ylides and various endocyclic electron-deficient alkenes. acs.orgnih.gov This methodology has been successfully applied to synthesize medicinally relevant bicyclic sulfones and various fluorine-substituted pyrrolidines. acs.orgnih.gov A notable advantage of this approach is its ability to significantly simplify the synthesis of known compounds, such as the pharmaceutical agent sofinicline. nih.gov

Beyond simple bicyclic systems, this cycloaddition strategy has been extended to the synthesis of more complex polycyclic frameworks. For example, a highly efficient decarboxylative double [3+2] cycloaddition reaction has been reported for the one-pot synthesis of tetracyclic pyrrolizidines from glycine, aldehydes, and maleimides. nih.gov This pseudo five-component reaction demonstrates the power of cycloaddition cascades in rapidly building molecular complexity from simple starting materials. nih.gov These advanced synthetic methods provide access to novel and diverse molecular scaffolds for applications in drug discovery and materials science. osi.lv

| Scaffold Type | Synthetic Method | Precursors |

| Fused Bicyclic Pyrrolidines | [3+2] Cycloaddition | Nonstabilized azomethine ylide, endocyclic alkenes |

| Tetracyclic Pyrrolizidines | Decarboxylative double [3+2] cycloaddition | Glycine, aldehydes, maleimides |

| Polyhydroxylated Pyrrolizidines | Annulation and cyclization | Chiral α-amino aldehydes, silyl (B83357) propenes |

Chiral Pool Synthesis Strategies Utilizing Pyrrolidineacetic Acid Precursors

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to synthesize complex chiral molecules. This compound and its closely related analogues, L-proline and pyroglutamic acid, are exemplary chiral pool reagents. mdpi.comresearchgate.net Their rigid five-membered ring structure and well-defined stereocenters make them ideal starting points for asymmetric synthesis, allowing the transfer of their inherent chirality to the final product. nih.gov

The synthesis of pyrrolidine-containing drugs is predominantly achieved using these cyclic precursors. mdpi.com For instance, L-proline can be condensed with other molecules to produce drugs like Enalapril, an angiotensin-converting enzyme (ACE) inhibitor. mdpi.com The "self-reproduction of chirality" is a key concept in this area, where a chiral center is temporarily removed to form an enolate and then regenerated with retention of configuration during alkylation, a process demonstrated with proline derivatives. researchgate.netnih.gov

| Chiral Precursor | Synthetic Strategy | Target Molecule Class |

| L-Proline | Condensation, "Self-reproduction of chirality" | ACE inhibitors (e.g., Enalapril), Quaternary amino acids |

| (S)-Pyroglutamic acid | Lactam ring-opening and functionalization | Pyrrolizidine alkaloids (e.g., Alexine), Anisomycin derivatives |

| D-Norvaline | Clauson-Kaas pyrrole synthesis | Indolizidine alkaloids |

Theoretical and Computational Studies of 2r 2 Pyrrolidineacetic Acid and Its Interactions

Conformational Analysis and Dynamics

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of (2R)-2-pyrrolidineacetic acid is crucial for understanding its interactions with biological macromolecules. The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. These conformers are often in dynamic equilibrium, and the preferred conformation can be influenced by substituents and the surrounding environment.

The two predominant pucker modes for a proline-like pyrrolidine ring are the Cγ-exo and Cγ-endo conformations, which refer to the position of the gamma-carbon relative to the plane of the ring. The energy landscape of this compound is characterized by several low-energy conformers corresponding to different puckering of the pyrrolidine ring and orientations of the acetic acid side chain.

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to determine the geometries and relative energies of these conformers. Molecular dynamics (MD) simulations can further provide a picture of the conformational landscape of the molecule in solution, showing the transitions between different conformational states over time. These simulations reveal the flexibility of the molecule and the populations of different conformers under physiological conditions.

| Conformer | Pyrrolidine Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| 1 | Cγ-exo | 0.00 | N-Cα-Cβ-Cγ: 35.2 |

| 2 | Cγ-endo | 0.85 | N-Cα-Cβ-Cγ: -33.8 |

| 3 | Twist (T) | 1.50 | Cδ-N-Cα-Cβ: 15.1 |

Note: The data in this table is illustrative and based on typical energy differences found for substituted pyrrolidine rings. Actual values for this compound would require specific calculations.

Quantum Chemical Investigations of Reactivity and Selectivity

Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound, which in turn governs its reactivity and selectivity. DFT is a widely used method for these investigations, providing a good balance between accuracy and computational cost.

Key parameters derived from quantum chemical calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylic acid group is expected to be an electron-rich region, while the N-H group can act as a hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding and hyperconjugative effects, which contribute to the molecule's stability.

These computational studies can predict the most likely sites for metabolic reactions, assess the acidity of the carboxylic proton, and rationalize the outcomes of chemical reactions involving this compound.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | 0.8 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability |

| Dipole Moment | 3.2 D | Indicates a polar molecule |

Note: These values are representative for a small organic molecule with similar functional groups and should be considered illustrative.

Molecular Docking and Dynamics Simulations in Ligand-Target Interactions

To understand the potential therapeutic applications of this compound, it is essential to study its interactions with biological targets such as enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for this purpose.

Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. For this compound, docking studies can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, with the amino acid residues in the active site of a target protein.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time, revealing the stability of the binding mode and the flexibility of both the ligand and the protein. These simulations can be used to:

Assess the stability of the ligand-protein complex over time.

Identify key residues that are crucial for binding.

Calculate the binding free energy, providing a more accurate estimation of the binding affinity.

Commonly observed interactions for pyrrolidine-based ligands in protein binding sites include:

Hydrogen bonding: The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the secondary amine in the pyrrolidine ring can be a hydrogen bond donor.

Ionic interactions: The carboxylate group can form salt bridges with positively charged residues like arginine or lysine.

Hydrophobic interactions: The aliphatic part of the pyrrolidine ring can engage in van der Waals interactions with nonpolar residues.

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bond | Serine, Threonine, Asparagine, Glutamine, Tyrosine |

| Ionic Interaction | Arginine, Lysine, Histidine |

| Hydrophobic Interaction | Leucine (B10760876), Isoleucine, Valine, Phenylalanine |

Note: The specific interacting residues depend on the unique topology and amino acid composition of the target protein's binding site.

Future Directions and Emerging Research Avenues for 2r 2 Pyrrolidineacetic Acid

Exploration of Novel Therapeutic Applications

The pyrrolidine (B122466) ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. nih.govnih.gov The inherent three-dimensional nature of this saturated heterocycle allows for effective exploration of pharmacophore space, a desirable trait in drug design. nih.gov Building upon the (2R)-2-Pyrrolidineacetic acid core, future research is branching into several promising therapeutic areas.

Derivatives of the pyrrolidine scaffold have demonstrated a wide array of biological activities, suggesting a rich field for future drug discovery. nih.gov These activities include potential treatments for cancer, diabetes, viral infections, and neurological disorders. nih.govnih.govmdpi.comresearchgate.net For instance, new pyrrolidine-2-carboxylic acid derivatives are being investigated for their pharmacological activity on voltage-gated calcium channels, presenting a potential new class of drugs for pain management. google.com Similarly, other derivatives have been designed and synthesized as potent inhibitors of neuraminidase, an enzyme crucial for the influenza A virus, indicating a pathway toward new antiviral agents. nih.gov

The future exploration of therapeutic applications will likely involve the strategic modification of the this compound structure to optimize potency and selectivity for various biological targets. Research into derivatives has already shown promise in developing compounds with anticonvulsant, anti-inflammatory, and antidiabetic properties. nih.govnih.govresearchgate.net

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Biological Target/Mechanism | Research Finding Summary |

|---|---|---|

| Oncology | Apoptosis Regulation, Enzyme Inhibition | Pyrrolidine derivatives have shown antiproliferative effects against various cancer cell lines. nih.govnih.gov |

| Infectious Diseases | Neuraminidase Inhibition (Antiviral) | Specifically designed pyrrolidine compounds exhibit potent inhibitory activity against influenza A (H3N2) neuraminidase. nih.gov |

| Neurology | Voltage-Gated Calcium Channel Modulation | Novel derivatives are being developed as potential analgesics for treating pain. google.com |

| Metabolic Disorders | α-Glycosidase Inhibition (Antidiabetic) | Polyhydroxylated pyrrolidines are considered potential starting points for new antidiabetic drugs. nih.govresearchgate.net |

Development of Sustainable Synthetic Methodologies

As the demand for enantiomerically pure compounds like this compound grows, so does the need for efficient and environmentally friendly synthetic methods. researchgate.net Traditional chemical syntheses often require harsh conditions, multiple steps, and the use of hazardous reagents. Future research is heavily focused on developing sustainable alternatives that align with the principles of green chemistry. unibo.it

A highly promising frontier is the use of biocatalysis. nih.govescholarship.orgnih.gov Researchers are engineering enzymes to perform complex chemical transformations with high selectivity and efficiency under mild conditions. nih.govnih.govcaltech.edu Recent breakthroughs include the development of enzymatic platforms for constructing chiral pyrrolidines through intramolecular C(sp³)-H amination. nih.govnih.gov By using directed evolution, scientists have engineered variants of cytochrome P411 enzymes that can catalyze the synthesis of pyrrolidine derivatives with excellent enantioselectivity (up to 99:1 enantiomeric ratio) and catalytic efficiency. nih.gov This biocatalytic approach represents a significant advancement, offering a concise and sustainable route to these valuable chiral N-heterocycles. nih.govacs.org

These enzymatic methods not only reduce environmental impact but also provide access to complex molecules that are challenging to produce through conventional chemistry. nih.govbohrium.com The continued development of novel biocatalysts and the optimization of reaction conditions are expected to make the synthesis of this compound and its derivatives more economical and sustainable. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Future research will leverage AI for the de novo design of novel this compound derivatives. nih.gov Generative AI models can create virtual libraries of new molecules with specific desired properties, such as high binding affinity for a therapeutic target and low predicted toxicity. nih.gov ML models can then be used to perform virtual screening, rapidly evaluating thousands of these generated compounds to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

Table 2: Applications of AI/ML in the Discovery of this compound-Based Drugs

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Modeling | Algorithms design novel molecules with optimized properties based on the core scaffold. | Rapidly creates diverse and targeted virtual compound libraries. nih.gov |

| Virtual Screening | ML models predict the biological activity of virtual compounds against specific targets. | Reduces the number of compounds that need to be synthesized and tested experimentally. researchgate.net |

| Activity/Property Prediction | Models forecast key drug-like properties such as potency, solubility, and toxicity. | Prioritizes candidates with higher chances of success in later development stages. nih.gov |

| SAR Analysis | AI identifies patterns linking chemical structures to biological activity. | Guides medicinal chemists in making more informed decisions for lead optimization. nih.gov |

Advanced Materials Science Applications

The unique structural and chiral properties of this compound and its derivatives make them attractive building blocks for advanced functional materials. acs.org Their applications extend beyond medicine into polymer science, catalysis, and the development of novel crystalline frameworks.

One emerging area is the incorporation of chiral pyrrolidine units into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs). rsc.orgconsensus.app These materials have highly ordered structures with tunable porosity. By using chiral ligands derived from this compound, scientists can create frameworks that are themselves chiral. Such materials have significant potential as heterogeneous catalysts for asymmetric synthesis, a critical process in the pharmaceutical industry. rsc.org Encapsulating pyrrolidine-based organocatalysts within these frameworks can enhance their stability and reusability while mimicking the confined environment of enzymes. rsc.orgconsensus.app

In polymer science, pyrrolidine derivatives can be used as monomers or additives to create specialized polymers. researchgate.net The rigidity and functionality of the pyrrolidine ring can influence the mechanical, thermal, and optical properties of the resulting materials. Furthermore, the inherent chirality of this compound can be used to impart chiral recognition capabilities to polymers, opening up applications in separations, sensing, and stereoselective chemical transformations.

Q & A

Q. What are the primary synthetic routes for (2R)-2-Pyrrolidineacetic acid, and how do reaction conditions influence yield?

this compound can be synthesized via spontaneous cyclization of substrates like 6-amino-trans-2-hexenoic acid under warming conditions, forming a stable pyrrolidine ring . Alternatively, peptide chemistry approaches involve coupling with amino acids and subsequent deprotection steps. For example, N-terminal deprotection of dipeptide analogs is challenging due to side reactions, while C-terminal deprotection under optimized acidic conditions (e.g., TFA/water) achieves higher yields . Key factors include temperature control, solvent selection (e.g., DCM for coupling), and acid stability of protecting groups (e.g., Boc).

Q. How is this compound identified and characterized in natural sources?

The compound co-occurs with pyrrolizidine alkaloids (e.g., tussilaginic acid) in plants like Tussilago farfara and Arnica species. Isolation involves solvent extraction (methanol/water), followed by chromatographic separation (HPLC or TLC) and structural confirmation via NMR (e.g., H and C spectra for stereochemistry) and mass spectrometry . Distinguishing it from isomers requires chiral chromatography or X-ray crystallography .

Q. What role does this compound play in peptide mimetics?

As a homoproline (HPr–OH) analog, it replaces proline in peptide backbones to enhance conformational rigidity or bioactivity. For example, in endomorphin-2 analogs, it improves opioid receptor binding selectivity by altering side-chain orientation . Synthesis involves solid-phase peptide coupling using Fmoc/HOBt activation, followed by cleavage and purification via reverse-phase HPLC .

Advanced Research Questions

Q. How do computational studies explain the spontaneous cyclization of 6-amino-trans-2-hexenoic acid to this compound?

Molecular docking and DFT calculations suggest that the α,β-unsaturated bond in 6-amino-trans-2-hexenoic acid adopts a planar conformation upon heating, enabling nucleophilic attack by the amine group to form the pyrrolidine ring. This pathway is favored over enzymatic reduction (e.g., by NemA or Oye1) due to steric hindrance in enzyme active sites . Comparative studies with trans-2-hexenedioic acid show that carboxylate positioning in catalytic pockets influences reaction feasibility .

Q. What strategies resolve contradictions in deprotection efficiency between N-terminal and C-terminal analogs of this compound-containing dipeptides?

N-terminal deprotection often fails due to side reactions (e.g., racemization or β-elimination), whereas C-terminal deprotection succeeds under mild acidic conditions. To mitigate this, orthogonal protecting groups (e.g., Alloc for N-terminus and Boc for C-terminus) and low-temperature protocols (0–4°C) are recommended. LC-MS monitoring helps identify degradation products, enabling iterative optimization .

Q. How can structural modifications of this compound enhance its utility in covalent enzyme inhibitors?

Introducing electrophilic warheads (e.g., α,β-unsaturated ketones or fluoromethyl groups) at the acetic acid moiety enables covalent binding to catalytic residues (e.g., cysteine or serine). For example, in protease inhibitors, this modification increases residence time and selectivity. Activity assays (e.g., IC determination) paired with X-ray crystallography validate binding modes .

Q. What analytical challenges arise in distinguishing this compound from its stereoisomers, and how are they addressed?